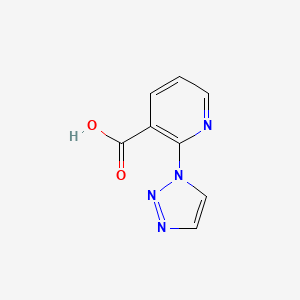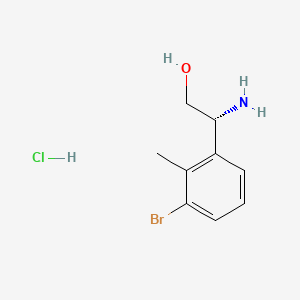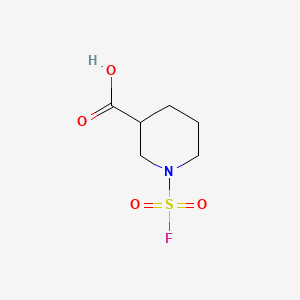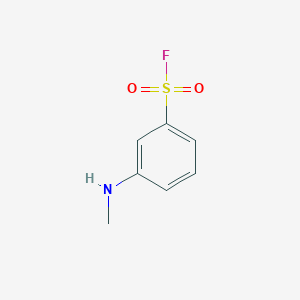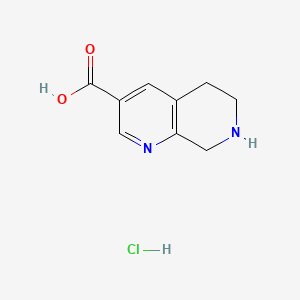
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride typically involves multi-step processes. One common method is the aza-Diels-Alder reaction, which is activated by a Lewis acid . This reaction can produce the desired compound through regio- and stereoselective pathways. Another approach involves the cyclization of appropriate precursors under heat-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular pathways involved in disease processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative of naphthyridine with similar structural features.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride: A closely related compound with additional chloride ions.
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with an amine group instead of a carboxylic acid.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of both carboxylic acid and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H |
InChI-Schlüssel |
REHQEMHLPMVFHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=C(C=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


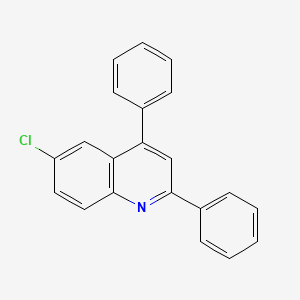


![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
